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molecular formula C7H6N2O6 B3045376 Phenol, 2-methoxy-4,5-dinitro- CAS No. 105780-30-1

Phenol, 2-methoxy-4,5-dinitro-

Cat. No. B3045376
M. Wt: 214.13 g/mol
InChI Key: FFOSGJSASFGRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740622

Procedure details

0.1 mol (21.2 g) of 4,5-methylenedioxy-1,2-dinitrobenzene is added to a solution of 0.12 mol (16.8 ml) of triethylamine, 0.4 mol of sodium methylate (72 g of a 30% strength solution in methanol) and 60 ml of methanol. The mixture is heated for 10 minutes at the refluxing temperature of the methanol. After the mixture has been cooled to 0° C., the phenate of the expected product is drained. The phenate is dissolved in 300 ml of water at 60° C. The solution is filtered on paper in order to remove a resin. On cooling and neutralization of the filtrate with acetic acid, the expected product precipitates. After being dried, the 4,5-dinitro-2-methoxyphenol thereby obtained is recrystallized from isopropanol. It melts at 172° C. (literature: 177° C.).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][C:5]([N+:13]([O-:15])=[O:14])=[C:6]([N+:10]([O-:12])=[O:11])[CH:7]=2)[O:2]1.C(N(CC)CC)C.C[O-].[Na+]>CO>[N+:10]([C:6]1[C:5]([N+:13]([O-:15])=[O:14])=[CH:4][C:3]([OH:2])=[C:8]([O:9][CH3:1])[CH:7]=1)([O-:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C1OC2=CC(=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
sodium methylate
Quantity
0.4 mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1[N+](=O)[O-])O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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